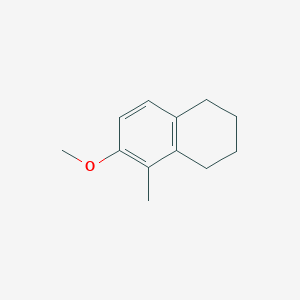

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene

Description

Properties

IUPAC Name |

6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-11-6-4-3-5-10(11)7-8-12(9)13-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOJUKGAHCDZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy Group Introduction: One common method involves the methylation of 1,2,3,4-tetrahydronaphthalene using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). This reaction typically occurs under reflux conditions.

Hydrogenation: Another method involves the catalytic hydrogenation of 2-methoxynaphthalene using a catalyst such as Raney nickel.

Industrial Production Methods

Industrial production of 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene often involves the catalytic hydrogenation method due to its efficiency and scalability. The process typically uses a continuous flow reactor to maintain consistent reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form more saturated derivatives. Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for this purpose.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups (-NO2) to the compound.

Common Reagents and Conditions

Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.

Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

Substitution: HNO3 and H2SO4 mixture for nitration.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of more saturated hydrocarbons.

Substitution: Introduction of nitro groups or other electrophiles.

Scientific Research Applications

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets. Detailed studies on its molecular pathways are still ongoing.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and physicochemical properties of 6-methoxy-5-methyltetrahydronaphthalene and related compounds:

Physicochemical Properties

- Conversely, 6,7-dimethyl-5-phenyltetrahydronaphthalene’s phenyl group enhances lipophilicity, favoring membrane permeability .

- Thermodynamic Stability : Computational studies on 6-methoxy-5-methyltetrahydronaphthalene reveal stable chair conformations in the tetrahydronaphthalene ring, with minimal steric clash between substituents .

Key Research Findings

- Substituent Effects on Reactivity: Methoxy and methyl groups in 6-methoxy-5-methyltetrahydronaphthalene influence regioselectivity in electrophilic substitutions compared to non-oxygenated analogs like 5-methyltetralin .

Biological Activity

Introduction

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene (MTHN) is an organic compound with the molecular formula C11H14O. It is a derivative of naphthalene and has garnered attention due to its potential biological activities. This article reviews the biological activity of MTHN, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

MTHN is characterized by its methoxy and methyl substituents on the naphthalene scaffold. The structural formula is as follows:

| Property | Value |

|---|---|

| Molecular Weight | 162.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

MTHN has shown promising antioxidant properties. A study conducted by Arivazhagan et al. utilized various spectroscopic techniques to analyze the compound's vibrational characteristics and potential antioxidant activity. While specific antioxidant assays for MTHN were not detailed in the search results, related compounds in its class have demonstrated significant free radical scavenging abilities, suggesting that MTHN may exhibit similar activity .

Neuropharmacological Effects

Research on related compounds has highlighted the neuropharmacological effects of tetrahydronaphthalenes. For example, 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes have been shown to interact with histamine H(1) receptors and modulate dopamine synthesis in rodent models . This suggests that MTHN may also interact with neurotransmitter systems, potentially influencing mood and cognition.

Case Studies

- Antioxidant Studies : In a comparative analysis involving various tetrahydronaphthalene derivatives, researchers found that certain modifications significantly improved radical scavenging activity. Although MTHN was not specifically tested, the trends observed provide a framework for future investigations into its antioxidant capacity .

- Neuropharmacological Research : A study examining the binding affinities of tetrahydronaphthalene derivatives at histamine receptors indicated that structural modifications can lead to enhanced neuroactive properties. This suggests that further exploration of MTHN could yield insights into its potential as a neuroactive agent .

The exact mechanisms through which MTHN exerts its biological effects remain largely uncharacterized. However, based on the behavior of related compounds:

- Antioxidant Mechanism : It is likely that MTHN acts by neutralizing free radicals through electron donation or by chelating metal ions that catalyze oxidative stress.

- Neuropharmacological Mechanism : Similar compounds have been shown to modulate neurotransmitter systems by acting as receptor agonists or antagonists.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene, and how can purity be validated?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of methoxy-substituted naphthalenes or Friedel-Crafts alkylation. Purity validation requires gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (NMR) to confirm structural integrity. For rigorous quality control, follow protocols from systematic literature reviews (e.g., search strategies in Table B-1 of ) and prioritize peer-reviewed studies with randomized dosing (as per Table C-7 in ). Ensure batch-to-batch consistency using high-performance liquid chromatography (HPLC) with UV detection .

Q. How is structural characterization of this compound performed to resolve stereochemical uncertainties?

- Methodological Answer : Combine X-ray crystallography (for solid-state conformation) with computational modeling (e.g., density functional theory) to predict electronic and steric effects. NMR spectroscopy (¹H, ¹³C, DEPT, and NOESY) is critical for identifying substituent positions and stereochemistry. Cross-validate findings with IR spectroscopy to detect functional groups like methoxy and methyl moieties. Reference structural databases (e.g., NIST) for analogous compounds (see ) .

Q. What in vitro assays are recommended for preliminary toxicity screening of this compound?

- Methodological Answer : Use human cell lines (e.g., HepG2 for hepatic toxicity, BEAS-2B for respiratory effects) to assess cytotoxicity (via MTT assay) and oxidative stress markers (e.g., glutathione depletion). Follow the inclusion criteria for health outcomes in Table B-1 ( ), focusing on systemic effects like hepatic/renal toxicity. Include positive controls (e.g., naphthalene derivatives from ) to benchmark results .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate chronic exposure effects?

- Methodological Answer :

-

Experimental Design : Use factorial designs ( ) to test multiple exposure routes (inhalation, oral) and durations (acute vs. chronic). Randomize doses across animal cohorts (Table C-7, ) and include recovery groups to assess reversibility.

-

Endpoints : Monitor biomarkers (e.g., urinary metabolites) and histopathological changes (lung, liver, kidney). Prioritize outcomes aligned with ATSDR’s health effect categories ( , Table B-1).

-

Data Analysis : Apply benchmark dose modeling (BMD) to identify no-observed-adverse-effect levels (NOAELs) .

Table 1 : Key Parameters for Dose-Response Studies

Parameter Considerations Exposure Route Inhalation (aerosol vs. vapor), oral (gavage vs. diet) Species Rodents (rats/mice) vs. zebrafish for developmental toxicity Confounders Genetic variability, environmental stressors

Q. How can contradictions in toxicity data across studies be resolved?

- Methodological Answer : Conduct a systematic review (Steps 2–8 in ) to assess risk of bias (Table C-6/C-7, ) and confidence ratings ( ). For example:

- High Confidence : Studies with randomized dosing and complete outcome reporting.

- Low Confidence : Non-peer-reviewed studies or those with unblinded protocols.

- Use meta-analysis to pool data, adjusting for covariates (e.g., species, exposure duration). Cross-reference mechanistic studies (e.g., CYP450 metabolism) to explain discrepancies .

Q. What in vivo and in vitro models are optimal for studying metabolic pathways and mechanism of action?

- Methodological Answer :

- In Vivo : Use transgenic mice (e.g., CYP2F2 knockouts) to study metabolic activation. Monitor urinary metabolites (e.g., dihydrodiol derivatives) via LC-MS.

- In Vitro : Employ precision-cut lung slices (PCLS) or 3D organoids to mimic tissue-specific responses. Integrate transcriptomics (RNA-seq) and proteomics to map pathways like oxidative stress or apoptosis.

- Validation : Compare results with existing naphthalene toxicokinetic data () .

Q. How can multi-omics data (genomics, metabolomics) be integrated to predict long-term health risks?

- Methodological Answer : Use AI-driven platforms (e.g., COMSOL Multiphysics in ) for predictive modeling. Apply weighted gene co-expression network analysis (WGCNA) to link genomic clusters with phenotypic outcomes. Validate predictions using longitudinal cohort data and adjust for confounders (e.g., age, coexposures). Reference ATSDR’s data needs framework () to prioritize understudied endpoints .

Data Gaps and Research Priorities

Q. What are the critical data gaps hindering human health risk assessment for this compound?

- Toxicokinetics : Absorption/distribution kinetics across placental or blood-brain barriers.

- Susceptible Populations : Effects on neonates or immunocompromised models.

- Environmental Fate : Degradation products in soil/water (Table B-1, ).

- Recommendations : Initiate ATSDR-NTP collaborative studies () to address these gaps using standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.